molecular formula C4H9NO4S B2890155 Methyl 2-(N-Methylsulfamoyl)acetate CAS No. 291306-38-2

Methyl 2-(N-Methylsulfamoyl)acetate

Cat. No.: B2890155
CAS No.: 291306-38-2
M. Wt: 167.18
InChI Key: VYDAVOAWPBXZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(N-Methylsulfamoyl)acetate is an organic compound with the molecular formula C4H9NO4S and a molecular weight of 167.18 g/mol . It is a methyl ester derivative of N-methylsulfamoyl acetic acid. This compound is known for its applications in various chemical reactions and research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(N-Methylsulfamoyl)acetate typically involves the reaction of N-methylsulfamoyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using standard techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-Methylsulfamoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(N-Methylsulfamoyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(N-Methylsulfamoyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-Ethylsulfamoyl)acetate
  • Methyl 2-(N-Propylsulfamoyl)acetate
  • Methyl 2-(N-Butylsulfamoyl)acetate

Uniqueness

Methyl 2-(N-Methylsulfamoyl)acetate is unique due to its specific methyl group substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-(methylsulfamoyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-5-10(7,8)3-4(6)9-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDAVOAWPBXZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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